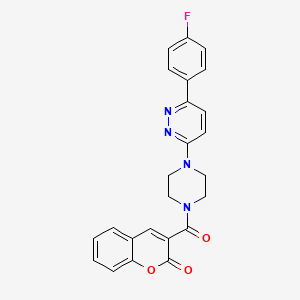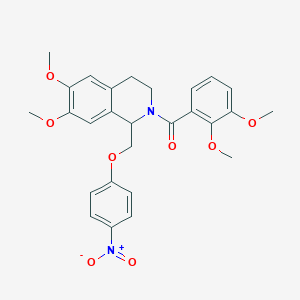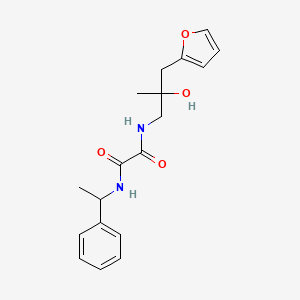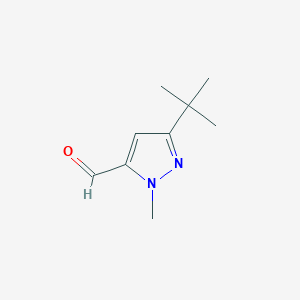![molecular formula C17H16O4S B2785271 3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone CAS No. 866051-38-9](/img/structure/B2785271.png)
3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone” is a chemical compound with the molecular formula C17H16O4S and a formula weight of 316.37154 . It is also known by its CAS number CB51525576 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C17H16O4S . It contains a chromene moiety, a sulfonyl group, and a methylphenyl group . For a detailed structural analysis, it would be best to refer to its MOL file .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C17H16O4S), formula weight (316.37154), and its melting point, boiling point, and density . For a detailed analysis of these properties, please refer to its MSDS .Applications De Recherche Scientifique
DHCMS has been used in a variety of scientific research applications. It has been used in the design of drugs for the treatment of cancer and other diseases, as well as in the development of materials for use in nanotechnology. Additionally, it has been used to study the effects of oxidative stress on cells and to investigate the mechanisms of action of various drugs.
Mécanisme D'action
The mechanism of action of DHCMS is not yet fully understood. However, it is believed that the compound binds to certain proteins in the cells, which then triggers a cascade of biochemical reactions. This cascade of reactions is thought to be responsible for the observed physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of DHCMS have been studied in a number of different cell types. In general, the compound has been found to have anti-inflammatory, anti-cancer, and antioxidant properties. Additionally, it has been found to have an inhibitory effect on the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of DHCMS in laboratory experiments has several advantages. First, it is relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments. Additionally, DHCMS is a versatile compound, which makes it suitable for use in a variety of scientific applications. However, there are also some limitations to its use. For example, it is not yet clear how the compound interacts with other compounds, which can limit its usefulness in certain experiments.
Orientations Futures
The potential future directions of research involving DHCMS are numerous. One potential avenue of research is to investigate the compound’s mechanism of action in more detail, in order to better understand how it interacts with cells and other compounds. Additionally, research could be done to explore the potential therapeutic applications of the compound, such as its use in the treatment of cancer and other diseases. Finally, further research could be done to explore the potential uses of DHCMS in materials science and nanotechnology.
Méthodes De Synthèse
DHCMS is synthesized by a two-step process. The first step involves the reaction of 4-methylphenylsulfonyl chloride and 2-hydroxybenzaldehyde in the presence of a base, such as potassium carbonate, to form the desired product. The second step involves the reaction of this product with chromium trioxide in an aqueous solution of hydrochloric acid to produce the final product, DHCMS.
Safety and Hazards
Propriétés
IUPAC Name |
3,4-dihydro-2H-chromen-4-yl-(4-methylphenyl)sulfonylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4S/c1-12-6-8-13(9-7-12)22(19,20)17(18)15-10-11-21-16-5-3-2-4-14(15)16/h2-9,15H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXZLVLKXKKFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=O)C2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2785193.png)
![1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2785195.png)
![4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide](/img/structure/B2785196.png)


![4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid](/img/structure/B2785200.png)



![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylphenyl)sulfonylpiperazine](/img/structure/B2785204.png)


![2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyridine-3-carboxamide](/img/structure/B2785211.png)